Piperidine, 1-[[(phenylmethyl)imino]methyl]-
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Overview
Description
Piperidine, 1-[[(phenylmethyl)imino]methyl]- is an organic compound with the molecular formula C12H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(phenylmethyl)imino]methyl]- typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions, which provide better control over reaction conditions and yield. The use of Grignard reagents and other organometallic compounds is also common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(phenylmethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[(phenylmethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(phenylmethyl)imino]methyl]- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular receptors, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Piperidine
- Pyrrolidine
- Piperazine
- Morpholine
Uniqueness
Piperidine, 1-[[(phenylmethyl)imino]methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imino group allows for unique interactions with nucleophiles and electrophiles, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
89749-45-1 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-benzyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C13H18N2/c1-3-7-13(8-4-1)11-14-12-15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-11H2 |
InChI Key |
QRXXJZFFJLLGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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